Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate is an organic compound with the molecular formula C25H30N3.C2H3O2 . It is a mono-constituent substance and is known for its vibrant color properties, making it useful in various applications, particularly in the field of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate typically involves the reaction of dimethylaminobenzaldehyde with cyclohexadienylidene dimethylammonium acetate under controlled conditions . The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces leuco forms .
Scientific Research Applications
[4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate involves its ability to interact with various molecular targets. It can bind to nucleic acids and proteins, altering their structure and function. This interaction is facilitated by the compound’s aromatic rings and dimethylamino groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
[4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Similar in structure but differs in the counterion, which can affect its solubility and reactivity.
Methanone, bis[4-(dimethylamino)phenyl]-: Shares the dimethylamino phenyl groups but has a different core structure, leading to different chemical properties.
Uniqueness
The uniqueness of [4-[bis[4-(Dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]dimethylammonium acetate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties, making it particularly useful in dye and pigment applications .
Properties
CAS No. |
67939-65-5 |
---|---|
Molecular Formula |
C25H30N3.C2H3O2 C27H33N3O2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H30N3.C2H4O2/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;1-2(3)4/h7-18H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WJZAWAXCKDHVBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.